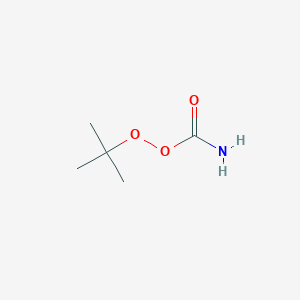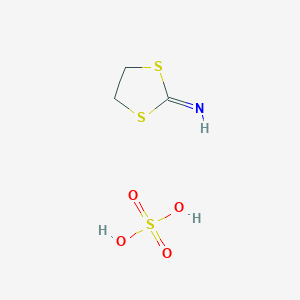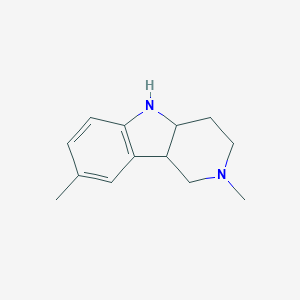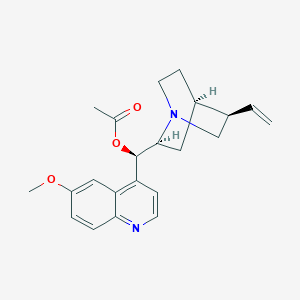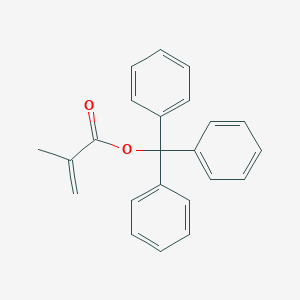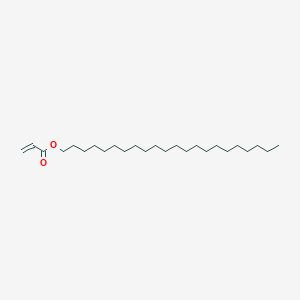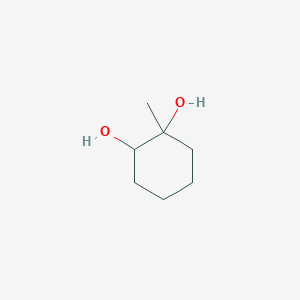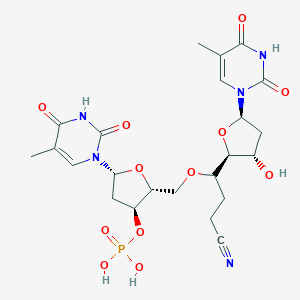
Ttcep
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ttcep, also known as tetrakis (4-carboxyphenyl) porphyrin, is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of Ttcep is based on its ability to absorb light and transfer energy to nearby molecules. In the case of PDT, Ttcep is activated by light of a specific wavelength, which causes it to generate reactive oxygen species (ROS) that selectively destroy cancer cells. Ttcep also has the ability to bind to various biomolecules, such as proteins and nucleic acids, which can lead to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Ttcep has been shown to have several biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting bacterial growth, and modulating immune responses. Ttcep has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ttcep in lab experiments is its high stability and solubility in aqueous solutions. Ttcep is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using Ttcep is its limited absorption spectrum, which can restrict its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Ttcep. One area of interest is the development of Ttcep-based sensors for the detection of various analytes, such as heavy metals and pollutants. Another area of interest is the optimization of Ttcep for use in PDT, including the development of new delivery systems and the identification of new cancer targets. Additionally, there is potential for the use of Ttcep in the development of new antibiotics and antiviral drugs.
Métodos De Síntesis
Ttcep can be synthesized through a multi-step process that involves the reaction of 4-carboxybenzaldehyde with pyrrole in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-carboxybenzaldehyde again, followed by oxidation and deprotection to yield Ttcep.
Aplicaciones Científicas De Investigación
Ttcep has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Ttcep is in the field of photodynamic therapy (PDT), where it is used as a photosensitizer to selectively destroy cancer cells. Ttcep has also been investigated for its antibacterial, antiviral, and antifungal properties, as well as its ability to act as a sensor for various analytes.
Propiedades
Número CAS |
18875-74-6 |
|---|---|
Nombre del producto |
Ttcep |
Fórmula molecular |
C23H30N5O12P |
Peso molecular |
599.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[[3-cyano-1-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]propoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C23H30N5O12P/c1-11-8-27(22(32)25-20(11)30)17-6-13(29)19(39-17)14(4-3-5-24)37-10-16-15(40-41(34,35)36)7-18(38-16)28-9-12(2)21(31)26-23(28)33/h8-9,13-19,29H,3-4,6-7,10H2,1-2H3,(H,25,30,32)(H,26,31,33)(H2,34,35,36)/t13-,14?,15-,16+,17+,18+,19-/m0/s1 |
Clave InChI |
WSXHDZTZPLYYCD-ITJOUXGCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(CCC#N)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O |
Sinónimos |
thymidylyl-(3'-5')-thymidine cyanoethyl phosphotriester TTCEP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
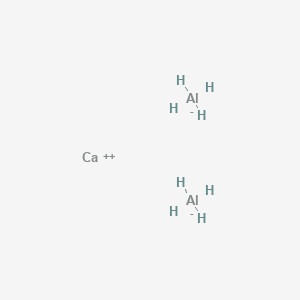
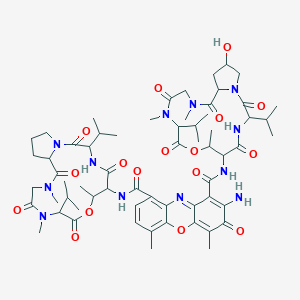
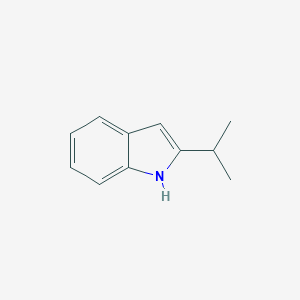
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
